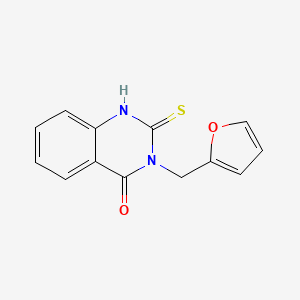

3-(2-furylmethyl)-2-mercaptoquinazolin-4(3H)-one

Description

3-(2-Furylmethyl)-2-mercaptoquinazolin-4(3H)-one is a quinazolinone derivative featuring a furylmethyl substituent at the N3 position and a thiol (-SH) group at C2. This compound belongs to a class of S-substituted 2-mercaptoquinazolin-4(3H)-ones, which are studied extensively as inhibitors of human carbonic anhydrase (hCA) isoforms, particularly hCA I, II, IX, and XII . These isoforms are implicated in diseases such as glaucoma, epilepsy, and cancer, making selective inhibitors highly relevant for therapeutic development .

Properties

IUPAC Name |

3-(furan-2-ylmethyl)-2-sulfanylidene-1H-quinazolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2O2S/c16-12-10-5-1-2-6-11(10)14-13(18)15(12)8-9-4-3-7-17-9/h1-7H,8H2,(H,14,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZUDSAYOEVFSAS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C(=S)N2)CC3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactions Analysis

CL-243214 undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or sulfides .

Scientific Research Applications

CL-243214 has several scientific research applications, including:

Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

Biology: Studied for its inhibitory effects on Mycobacterium tuberculosis shikimate kinase, making it a potential candidate for tuberculosis research.

Medicine: Investigated for its potential therapeutic applications in treating tuberculosis.

Industry: Used in the development of new drugs and as a reference compound in quality control processes

Mechanism of Action

The mechanism of action of CL-243214 involves its inhibition of the shikimate kinase enzyme in Mycobacterium tuberculosis. This enzyme is crucial for the biosynthesis of aromatic amino acids, which are essential for the survival and growth of the bacteria. By inhibiting this enzyme, CL-243214 disrupts the metabolic pathways of the bacteria, leading to its death .

Comparison with Similar Compounds

Structural Modifications and Inhibitory Activity

The inhibitory potency of 2-mercaptoquinazolin-4(3H)-one derivatives against hCA isoforms is highly dependent on substituents at the S-position. Below is a comparative analysis of key derivatives:

Table 1: Inhibitory Constants (KIs, nM) of Selected Derivatives Against hCA Isoforms

Key Observations :

- Lead Compound 1 (unsubstituted -SH) exhibits moderate activity but serves as the parent structure for optimization .

- Alkylthio derivatives (2, 3) : Methyl and ethyl substitutions enhance potency, particularly against hCA XII (KI = 3.1–4.2 nM). This is attributed to improved hydrophobic interactions and steric compatibility with the active site .

- Arylthio derivatives (8): Bulky substituents like 4-cyanobenzyl reduce potency compared to alkylthio derivatives, suggesting steric hindrance may limit binding .

- 3-(2-Furylmethyl) derivative : While specific KI values are unavailable, the furylmethyl group—a heteroaromatic substituent—likely modulates activity through π-π interactions or hydrogen bonding via the furan oxygen. Similar compounds with aromatic substituents (e.g., benzyl) show reduced activity compared to alkylthio derivatives, implying that furylmethyl may offer intermediate potency .

Molecular Docking and Binding Interactions

Molecular docking studies highlight critical interactions:

- Sulfonamide group : Coordinates with Zn²⁺ in the hCA active site (distance: 2.01–2.45 Å) .

- Thioether substituents : Alkylthio groups (e.g., -SCH₃ in Compound 2) form hydrophobic contacts with residues like Phe131 and Leu141 in hCA II/XII .

Figure 1: Hypothesized Binding Mode of 3-(2-Furylmethyl) Derivative in hCA XII

- Zn²⁺ coordination : Sulfonamide group anchors the compound.

- Furan interactions : Oxygen forms hydrogen bonds with Thr200; aromatic ring engages in π-π stacking.

- Hydrophobic contacts : Furylmethyl group interacts with Leu141 and Val135 .

Structure-Activity Relationship (SAR) Trends

Alkylthio > Arylthio : Smaller alkyl groups (e.g., -SCH₃) enhance potency due to optimal fit in the hydrophobic pocket .

Electron-Withdrawing Groups : Substituents like -CN (Compound 8) reduce activity, likely due to increased steric bulk or unfavorable electronic effects .

Biological Activity

3-(2-Furylmethyl)-2-mercaptoquinazolin-4(3H)-one is a derivative of quinazolinone, a class of compounds known for their diverse biological activities, including antimicrobial, anticancer, and enzyme inhibitory effects. This article reviews the biological activity of this specific compound, focusing on its synthesis, pharmacological properties, and potential therapeutic applications based on recent research findings.

Synthesis

The synthesis of this compound typically involves the condensation of 2-furylmethyl amine with appropriate thioketones or thioesters under acidic or basic conditions. The reaction generally yields a compound with a mercapto group that enhances its biological activity by participating in various biochemical interactions.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of quinazolin-4(3H)-one exhibit significant antibacterial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve the inhibition of bacterial cell wall synthesis and disruption of metabolic pathways.

| Compound | Bacterial Strain | Inhibition Zone (mm) | Reference |

|---|---|---|---|

| This compound | Staphylococcus aureus | 15 | |

| This compound | E. coli | 12 |

Anticancer Activity

The anticancer potential of this compound has been evaluated in several cancer cell lines. Notably, it has demonstrated cytotoxic effects against MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines. The compound's mechanism may involve the induction of apoptosis and inhibition of cell proliferation.

| Cell Line | IC50 (µM) | Mechanism of Action | Reference |

|---|---|---|---|

| MCF-7 | 11.94 | Apoptosis induction | |

| HepG2 | 10.58 | Cell cycle arrest |

Enzyme Inhibition

The compound has also been investigated for its ability to inhibit various enzymes, including carbonic anhydrases (CAs), which are implicated in tumor growth and metastasis. Selective inhibition of specific CA isoforms has been reported, indicating potential use in cancer therapy.

Case Studies

- Antibacterial Activity Study : A study evaluated the antibacterial efficacy of several quinazolinone derivatives, including this compound. Results indicated significant activity against Gram-positive and Gram-negative bacteria, supporting its development as a novel antimicrobial agent .

- Cytotoxicity Assessment : A cytotoxicity study involving the treatment of MCF-7 and HepG2 cells with varying concentrations of the compound revealed a dose-dependent decrease in cell viability, suggesting its potential as an anticancer agent .

Q & A

Q. What are the common synthetic routes for 3-(2-furylmethyl)-2-mercaptoquinazolin-4(3H)-one?

The compound is typically synthesized via condensation reactions. For example, reacting 3-formyl-2-mercaptoquinoline with 2-aminobenzamide in the presence of Na₂S₂O₅ in DMF at 150°C yields quinazolinone derivatives . Fluorinated analogs can be prepared by modifying parent 2-mercaptoquinazolin-4(3H)-ones through substitution reactions, as seen in S-alkylation or S-arylation pathways . Reaction optimization may involve adjusting solvent polarity, temperature, and catalysts to improve yield .

Q. What analytical techniques are recommended for confirming the structure of this compound?

X-ray crystallography using SHELX software (e.g., SHELXL for refinement) is the gold standard for structural confirmation . Spectroscopic methods include:

Q. What biological activities have been reported for this compound and its analogs?

Derivatives of 2-mercaptoquinazolin-4(3H)-one exhibit:

- Antioxidant activity : Methoxyphenyl and fluorophenyl substituents enhance radical scavenging (e.g., IC₅₀ values <50 µM in DPPH assays) .

- Anti-inflammatory effects : COX-2 inhibition via molecular docking (ΔG < -9 kcal/mol for compounds with azole cycles) .

- Anticancer potential : In vitro cytotoxicity against breast cancer cell lines (e.g., MCF-7) through BCL-2 pathway modulation .

Q. What safety precautions are necessary when handling this compound?

- Use PPE (gloves, goggles) to avoid skin/eye contact.

- Work in a fume hood to prevent inhalation of dust/gases.

- Store in airtight containers away from incompatible substances (e.g., strong oxidizers) .

Q. How can researchers optimize reaction conditions for synthesizing derivatives?

- Solvent selection : Polar aprotic solvents (DMF, DMSO) improve solubility.

- Catalysts : Bi(TFA)₃–[nbp]FeCl₄ enhances yields in quinazolinone synthesis .

- Temperature control : Higher temperatures (150–180°C) accelerate cyclization but may require reflux setups .

Advanced Research Questions

Q. How can molecular docking be utilized to predict the biological targets of this compound?

- Software : AutoDock Vina or Schrödinger Suite for docking simulations.

- Target selection : Prioritize enzymes like COX-2 or BCL-2 based on structural homology.

- Validation : Compare binding affinities (ΔG) with known inhibitors and validate via in vitro assays (e.g., COX-2 inhibition IC₅₀) .

Q. What strategies address structural elucidation challenges in X-ray crystallography?

- Twinned crystals : Use SHELXD for twin refinement and HKL-2000 for data integration.

- Low-resolution data : Apply anisotropic displacement parameters and restraints in SHELXL .

- Heavy atom substitution : Introduce halogen substituents (e.g., Cl, Br) to improve phasing .

Q. How to analyze structure-activity relationships (SAR) for optimizing bioactivity?

- Substituent variation : Test electron-withdrawing groups (e.g., -CF₃) for enhanced COX-2 affinity .

- Bioisosteric replacement : Replace furylmethyl with thiophene to evaluate solubility changes.

- Statistical modeling : Use MLR (Multiple Linear Regression) to correlate logP with cytotoxicity .

Q. How to resolve contradictions in biological activity data across studies?

- Assay standardization : Replicate experiments using identical cell lines (e.g., sheep COX-2 vs. human recombinant COX-2) .

- Dose-response curves : Compare EC₅₀ values under consistent conditions (pH, serum concentration).

- Meta-analysis : Pool data from multiple studies to identify trends in substituent efficacy .

Q. What methodologies assess the ADME/Tox profile of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.